molecular formula C22H13FN2O6 B11139027 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139027
M. Wt: 420.3 g/mol
InChI Key: LKNOZESANXIMFK-UHFFFAOYSA-N
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Description

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a fluorine atom, a furan ring, a nitrophenyl group, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole structure.

    Introduction of the furan-2-ylmethyl group: This step involves the attachment of the furan-2-ylmethyl group to the chromeno-pyrrole core through a substitution reaction.

    Nitration: The final step involves the nitration of the compound to introduce the nitrophenyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. It can be used as a probe to investigate biological processes at the molecular level.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It may be explored for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar compounds to 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other heterocyclic compounds with similar structural features. Some examples are:

The uniqueness of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H13FN2O6

Molecular Weight

420.3 g/mol

IUPAC Name

7-fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13FN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h1-10,19H,11H2

InChI Key

LKNOZESANXIMFK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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